1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-ol IUPAC name
Technical Guide: Synthesis and Medicinal Utility of 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-ol Abstract This technical guide details the structural identification, synthesis, and therapeutic potential of 1-(3-fluoro-4-met...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Synthesis and Medicinal Utility of 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-ol
Abstract
This technical guide details the structural identification, synthesis, and therapeutic potential of 1-(3-fluoro-4-methoxyphenyl)but-3-en-1-ol , a critical homoallylic alcohol intermediate in medicinal chemistry. We explore its role as a pharmacophore scaffold, leveraging the metabolic stability of the 3-fluoro-4-methoxy motif. A self-validating experimental protocol for its synthesis via the Barbier allylation is provided, alongside mechanistic insights and downstream applications in diversity-oriented synthesis (DOS).
Structural Identity & Nomenclature
The molecule is a homoallylic alcohol featuring a di-substituted benzene ring. Its nomenclature follows IUPAC rules for secondary alcohols derived from but-3-ene.
Structural Analysis:
The compound consists of a chiral center at the C1 position (benzylic carbon). The 3-fluoro-4-methoxy substitution pattern is a privileged motif in drug discovery. The fluorine atom at the 3-position blocks metabolic hydroxylation (CYP450 oxidation) and modulates the pKa of the adjacent methoxy group, enhancing metabolic stability compared to the non-fluorinated analog.
While Grignard reagents (allylmagnesium bromide) are traditional, they require anhydrous conditions and are sensitive to functional groups. The Zinc-mediated Barbier reaction is selected here as the superior protocol for its operational simplicity, tolerance of moisture, and "green" chemistry profile.
Reaction Scheme
The synthesis involves the nucleophilic addition of an allylzinc species (generated in situ) to 3-fluoro-4-methoxybenzaldehyde .
Activation: Activate Zinc dust (1.5 eq) by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.
Setup: In a round-bottom flask, suspend the activated Zinc and 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in THF.
Initiation: Add saturated aqueous NH₄Cl solution (approx. 1 mL per mmol aldehyde) to the suspension.
Addition: Dropwise add allyl bromide (1.2 eq) over 10 minutes. The reaction is exothermic; maintain temperature at 25–30°C using a water bath if necessary.
Monitoring: Stir vigorously for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (R_f ~0.6) should disappear, replaced by the alcohol (R_f ~0.3).
Workup: Filter off excess Zinc. Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0→20% EtOAc in Hexanes).
Self-Validating Checkpoint:
¹H NMR Diagnostic Signal: Look for the characteristic homoallylic pattern: A multiplet at δ ~5.8 ppm (–CH=) and two doublets/multiplets at δ ~5.1 ppm (=CH₂). The benzylic proton (CH–OH) appears as a triplet or dd at δ ~4.7 ppm.
Mechanistic Pathway & Logic[1]
The Barbier reaction proceeds via a surface-mediated mechanism or a radical-anion pathway, distinct from the solution-phase Grignard. The Zinc inserts into the C-Br bond of allyl bromide to form an organozinc species, which then attacks the carbonyl carbon.
Figure 1: Mechanistic flow of the Zinc-mediated Barbier allylation. The pathway highlights the in-situ generation of the nucleophile, avoiding the isolation of unstable organometallics.
Physicochemical Profile
Understanding the physical properties is essential for handling and formulation.
Property
Value (Predicted/Observed)
Significance
Physical State
Colorless to pale yellow oil
Typical for low MW homoallylic alcohols.
Boiling Point
~280°C (at 760 mmHg)
High BP requires vacuum distillation for purification.
LogP
~2.3
Moderate lipophilicity; good membrane permeability.
H-Bond Donors
1 (OH group)
Critical for receptor binding interactions.
H-Bond Acceptors
3 (OH, OMe, F)
Fluorine acts as a weak acceptor; Methoxy is strong.
Medicinal Chemistry Applications
The 1-(3-fluoro-4-methoxyphenyl)but-3-en-1-ol scaffold is not just an end-product but a versatile divergency point (intermediate) for drug development.
A. The Fluorine Effect
The C3-Fluorine atom confers unique properties:
Metabolic Blocking: It prevents aromatic hydroxylation at the metabolically labile C3 position, extending the half-life (
) of the drug candidate.
Conformational Bias: The C–F bond prefers to be coplanar with the aromatic ring, influencing the orientation of the methoxy group and potentially locking the bioactive conformation.
B. Downstream Transformations
The terminal alkene and the hydroxyl group allow for rapid complexity generation:
Prins Cyclization: Reaction with another aldehyde generates 4-aryltetrahydropyrans , a scaffold found in potent anticancer agents.
Ring-Closing Metathesis (RCM): If esterified with an acrylate, RCM yields α,β-unsaturated lactones (Michael acceptors).
Figure 2: Diversity-Oriented Synthesis (DOS) pathways starting from the core alcohol.
References
Synthesis of Homoallylic Alcohols via Barbier Reaction
Das, M., & O'Shea, D. F. (2014).[2] Sustainable Organometallic Chemistry: The Barbier Reaction. Journal of Organic Chemistry.
Role of Fluorine in Medicinal Chemistry
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
Precursor Data (3-Fluoro-4-methoxybenzaldehyde)
PubChem Compound Summary for CID 24849546.
General Protocol for Allylation of Aldehydes
Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon-carbon bond formations. Chemical Reviews.
Application Note: Indium-Mediated Allylation of Carbonyls (The Aqueous Barbier Reaction)
[1][2] Executive Summary The indium-mediated allylation of carbonyl compounds (Barbier-type reaction) represents a paradigm shift from classical organometallic chemistry. Unlike Grignard or organolithium reagents, which...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The indium-mediated allylation of carbonyl compounds (Barbier-type reaction) represents a paradigm shift from classical organometallic chemistry. Unlike Grignard or organolithium reagents, which require strictly anhydrous conditions and inert atmospheres, organoindium intermediates are water-tolerant and stable in air. This guide details the mechanistic underpinnings, optimized protocols, and troubleshooting strategies for synthesizing homoallylic alcohols—a critical pharmacophore in polyketide and carbohydrate drug discovery.
Mechanistic Insight & Causality
The "Surface-to-Solution" Transfer
The reaction follows a Barbier protocol where the organometallic species is generated in situ.
Single Electron Transfer (SET): The reaction initiates on the indium metal surface.[1] Indium (First Ionization Potential = 5.8 eV) donates electrons to allyl bromide, generating an allyl radical and Indium(I) species.
Formation of Allylindium: Rapid recombination leads to the formation of a transient allylindium species (likely a sesquihalide,
).
Nucleophilic Attack: The allylindium species attacks the carbonyl carbon.
The Zimmerman-Traxler Transition State: Crucially, the reaction proceeds via a six-membered cyclic transition state. In aqueous media, water molecules may participate in the coordination sphere, but the cyclic model remains the primary predictor for the observed diastereoselectivity (typically favoring the anti-isomer for substituted allylic halides).
Visualization: Mechanistic Pathway
The following diagram illustrates the single-electron transfer process and the cyclic transition state that dictates stereochemistry.
Figure 1: Mechanistic flow from surface activation to the Zimmerman-Traxler transition state.
Strategic Advantages (Comparative Analysis)
Why switch from Magnesium or Zinc to Indium? The cost of Indium is higher, but the operational costs (drying solvents, inert gas lines, safety precautions) are drastically lower.
Table 1: Metal Mediator Comparison for Allylation
Feature
Indium (In)
Magnesium (Grignard)
Zinc (Zn)
Water Tolerance
Excellent (Works in 100% H₂O)
Poor (Explosive/Quenches)
Moderate (Requires NH₄Cl)
Chemoselectivity
High (Aldehyde > Ketone >> Ester)
Low (Attacks most carbonyls)
Moderate
Hydroxyl Tolerance
Yes (Works on unprotected sugars)
No (Requires protection)
Variable
Activation
Minimal (Sonication helps)
High (I₂, heat, mechanical)
High (Acid wash/activation)
First Ionization Potential
5.8 eV
7.6 eV
9.4 eV
Data synthesized from Araki et al. and Paquette et al. (See References).
Standard Protocol: Allylation of Benzaldehyde
This protocol describes the synthesis of 1-phenyl-3-buten-1-ol. It is designed to be a self-validating system : the disappearance of the indium powder serves as a visual proxy for reaction progress.
Mediator: Indium powder (1.2 mmol, 138 mg) - 100 mesh is preferred for surface area
Solvent: THF : Water (1:1 mixture, 5 mL)
Vessel: 20 mL Scintillation vial or Round Bottom Flask
Step-by-Step Methodology
Preparation (No Inert Gas Needed):
Weigh Indium powder and add it to the reaction vessel. Add the THF/Water solvent mixture.
Expert Note: If the Indium is old or oxidized (dull grey), wash briefly with 0.1 M HCl, then water, then ethanol, and dry before use. Shiny particles react faster.
Substrate Addition:
Add Benzaldehyde to the suspension. Stir vigorously.
Initiation:
Add Allyl bromide dropwise over 1 minute.
Observation: You may observe a slight exotherm. The mixture will remain heterogeneous initially.
Reaction Phase:
Stir at room temperature for 1–4 hours.
Self-Validation Check: The reaction is nearing completion when the grey Indium powder has mostly dissolved or turned into a fine, white/yellowish precipitate (Indium hydroxide/alkoxide species).
TLC Monitoring: Eluent 20% EtOAc/Hexane. Look for the disappearance of the aldehyde spot (UV active).
Quenching & Workup:
Quench with 1 M HCl (2 mL) to dissolve indium salts and protonate the alkoxide.
In substituted allylic systems (e.g., crotyl bromide), Indium-mediated allylation exhibits high
-regioselectivity (branching) and anti-diastereoselectivity .
Causality: The reaction proceeds through the cyclic transition state where the bulky group of the aldehyde occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.
Solvent Selection Decision Tree
The choice of solvent dramatically affects reaction rate and solubility.
Figure 2: Solvent selection logic based on substrate solubility profiles.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
No Reaction
Passivated Indium surface (Oxide layer).
Add 1-2 drops of conc. HCl or sonicate for 10 mins.
Increase stirring speed; use Indium powder instead of foil.
Pinacol Coupling
SET reduction of aldehyde instead of allylation.
Add Allyl Bromide before the aldehyde, or increase Allyl Bromide equivalents.
Emulsion
Indium hydroxides stabilizing the interface.
Filter the reaction mixture through Celite® before extraction.
References
Li, C. J., & Chan, T. H. (1991). Organic syntheses using indium-mediated and catalyzed reactions in aqueous media. Tetrahedron, 55(37), 11149-11176.[3] 3
Paquette, L. A. (2002). Indium-Mediated Allylation.[4] Encyclopedia MDPI. 4
Araki, S., & Hirashita, T. (2009). Measurement of Heterogeneous Reaction Rates during Indium-Mediated Allylation. The Journal of Physical Chemistry A. 3
Augé, J., et al. (2003). Indium-catalyzed Barbier allylation reaction.[2] Journal of Organometallic Chemistry. 2
Loh, T. P., et al. (1998). Tin- and indium-mediated allylation in aqueous media: application to unprotected carbohydrates. The Journal of Organic Chemistry. 5[6][1][2]
Application Note: Enantioselective Allylation via Chiral Phosphoric Acid Catalysis
[1][2][3][4][5][6] Executive Summary The asymmetric allylation of carbonyls and imines is a cornerstone transformation in the synthesis of homoallylic alcohols and amines—pharmacophores ubiquitous in polyketide antibioti...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary
The asymmetric allylation of carbonyls and imines is a cornerstone transformation in the synthesis of homoallylic alcohols and amines—pharmacophores ubiquitous in polyketide antibiotics and alkaloids. Historically dominated by Lewis acid metal catalysis (e.g., Ti, Sn, In), this field was revolutionized by the advent of Chiral Phosphoric Acids (CPAs) .
This guide details the application of BINOL-derived CPAs, specifically the TRIP catalyst, to mediate high-fidelity enantioselective allylations.[1][2] Unlike metal catalysis, CPAs offer a robust, metal-free, and moisture-tolerant (to a degree) alternative that operates via a bifunctional activation mode , simultaneously activating the electrophile and organizing the nucleophile.
Mechanistic Principles: The "Goodman Model"
To achieve reproducibility, one must understand the interaction governing stereoselectivity. The widely accepted mechanism for CPA-catalyzed allylboration is the Goodman Model (proposed by J.M. Goodman and verified by Antilla).
Bifunctional Activation
The CPA does not merely act as a Brønsted acid. It forms a ternary complex involving the catalyst, the electrophile (aldehyde/imine), and the nucleophile (allylboronate).[3]
Electrophile Activation: The phosphoryl oxygen (P=O) or the acidic proton (P-OH) engages the carbonyl/imine, increasing electrophilicity.
Nucleophile Organization: The acidic proton H-bonds to the pseudo-axial oxygen of the boronate pinacol ligand.
Chiral Pocket: The 3,3'-substituents (e.g., 2,4,6-triisopropylphenyl in TRIP) create a steric wall that forces the substrate into a specific chair-like transition state.
Visualization of the Transition State
The following diagram illustrates the dual-activation mode essential for high enantiomeric excess (ee).
Figure 1: The Goodman Transition State Model illustrating the bifunctional activation network required for stereocontrol.
Catalyst Selection Guide
The success of CPA catalysis relies heavily on the steric environment of the 3,3'-positions of the BINOL backbone.
Catalyst
3,3'-Substituent
Steric Profile
Target Application
Source/Ref
(R)-TRIP
2,4,6-Triisopropylphenyl
Massive, "Deep Pocket"
Gold Standard for Allylboration of Aldehydes & Imines.
[Antilla, 2010]
(R)-TCyp
2,4,6-Tricyclohexylphenyl
Large, Flexible
Used when TRIP is too sterically demanding for bulky substrates.
[Antilla, 2011]
(R)-PA
Phenyl / H
Minimal
Generally ineffective for allylation; allows background racemic reaction.
[Generic]
(R)-H8-TRIP
(Partially Hydrogenated BINOL)
Modified Bite Angle
Fine-tuning for specific aliphatic aldehydes.
[Goodman, 2008]
Key Insight: Always start screening with TRIP . Its bulky isopropyl groups prevent the "background" racemic reaction by shielding the active site from non-templated collisions.
Experimental Protocols
Protocol A: Enantioselective Allylboration of Aldehydes
Add 2.5 mL of anhydrous Toluene. Stir for 5 mins to ensure dissolution.
Substrate Addition:
Add the aldehyde (0.5 mmol).
Cool the reaction mixture to -30 °C using a cryocooler or acetone/dry ice bath. Why? Lower temperatures suppress the uncatalyzed background reaction.
Reaction Initiation:
Add allylboronic acid pinacol ester (1.1 equiv) dropwise down the side of the vial.
Stir at -30 °C for 16–24 hours.
Workup & Purification:
Quench with saturated NaHCO₃ (2 mL).
Extract with EtOAc (3 x 5 mL).
Dry organic layer over Na₂SO₄, filter, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc). Note: Homoallylic alcohols are often UV-active if the aldehyde was aromatic.
Validation:
Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
Compare against a racemic standard (prepared using phenyl-phosphoric acid).
Protocol B: Allylation of N-Acyl Imines
Context: Synthesis of chiral homoallylic amines.
Critical Difference: Imines are more basic than aldehydes. The catalyst-substrate interaction is stronger, often allowing for lower catalyst loading (1-2 mol%).
Workflow Modifications:
Substrate: Use N-benzoyl imines (generated in situ or pre-formed).
Temperature: Often runs efficiently at 0 °C (higher reactivity of imines vs aldehydes).
Purification: Silica gel chromatography can sometimes degrade sensitive amines; neutralize silica with 1% Et₃N if degradation is observed.
Optimization & Troubleshooting Logic
When results deviate from expectations, use this logic tree to diagnose the failure.
Figure 2: Decision matrix for troubleshooting common CPA allylation failures.
Critical Parameters (The "Why"):
Moisture Sensitivity: While CPAs are robust, the allylboronate is not. Hydrolysis leads to boronic acid, which is unreactive in this cycle. Always use 4Å MS.
Concentration: High concentration (>0.5 M) can lead to catalyst aggregation (dimerization), which alters the active site geometry and lowers ee. Keep concentrations between 0.1 M and 0.2 M .
Background Reaction: The uncatalyzed reaction between allylboronates and aldehydes is slow but non-zero. If the catalytic rate is slow (due to steric clash), the racemic background reaction takes over. Solution: Increase catalyst loading or use a more active catalyst (more acidic).
References & Authoritative Grounding
Jain, P., & Antilla, J. C. (2010). Chiral Phosphoric Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 132(34), 11884–11886.
Significance: The seminal paper establishing TRIP as the catalyst for aldehyde allylboration.
Goodman, J. M., & Rocha Duarte Silva, I. (2008). Calculations on the Mechanism of the Chiral Phosphoric Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 130, 16738.
Significance: Establishes the computational model for the transition state (The Goodman Model).
Ingle, G. K., et al. (2011). Chiral Phosphoric Acid-Catalyzed Addition of Thiols to N-Acyl Imines.[5] Organic Letters, 13(18), 4762.
Significance: Demonstrates the versatility of TRIP in imine activation (extensible to allylation).
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047–9153.
Significance: Comprehensive review of activation modes.
Application Notes and Protocols: Functionalization of Terminal Alkenes in Fluorinated Aromatics
For: Researchers, scientists, and drug development professionals. Introduction The incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorinate...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorinated aromatics often exhibit enhanced metabolic stability, improved pharmacokinetic profiles, and modulated electronic properties, making them privileged motifs in drug discovery. The terminal alkene, a versatile functional handle, provides a gateway for a multitude of chemical transformations. This guide offers a detailed exploration of reliable methods for the functionalization of terminal alkenes appended to fluorinated aromatic rings, with a focus on the underlying principles and practical, field-tested protocols.
The Influence of Fluorine on Alkene Reactivity
The presence of fluorine atoms on an aromatic ring significantly influences the reactivity of a tethered terminal alkene. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution but, more importantly for our focus, it imparts distinct electronic characteristics to the alkene. This can alter reaction rates, regioselectivity, and catalyst performance compared to non-fluorinated analogues. Understanding these electronic effects is crucial for designing successful synthetic strategies.
Key Functionalization Strategies
This section details robust protocols for several high-impact transformations of terminal alkenes on fluorinated aromatic scaffolds.
Palladium-Catalyzed Heck Reaction: C-C Bond Formation
The Heck reaction is a powerful tool for the arylation of alkenes. In the context of fluorinated styrenes, this reaction allows for the extension of the carbon skeleton, providing access to complex molecular architectures.
Principle and Mechanism
The catalytic cycle, depicted below, involves the oxidative addition of a palladium(0) species to an aryl halide, followed by migratory insertion of the fluorinated styrene and subsequent β-hydride elimination to afford the functionalized alkene and regenerate the catalyst.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Removal of Tin Residues from Barbier Reaction Products
Assigned Specialist: Senior Application Scientist
Status: Open
Priority: High (ICH Q3D Compliance / Downstream Purity)
Triage & Diagnostics: Identify Your Contaminant
Before proceeding with a workup protocol, we must identify the specific nature of the tin species in your reaction mixture. The "Barbier Reaction" term is often applied to two distinct mechanistic pathways, each generating different byproducts.
Diagnostic Decision Tree
Use the diagram below to select the correct protocol for your specific reaction setup.
Figure 1: Decision matrix for selecting the appropriate workup based on the tin source used.
Protocol A: Inorganic Tin Removal (Classic Barbier)
Applicability: Reactions using metallic tin (
) or tin(II) chloride ().
The Problem: Upon quenching with water/base, inorganic tin forms gelatinous oxides/hydroxides () that create intractable emulsions and occlude product.
Method A1: The Rochelle’s Salt Workup (Preferred)
This method utilizes potassium sodium tartrate (Rochelle's salt) to chelate tin ions, keeping them in the aqueous phase and preventing emulsion formation.
Step-by-Step:
Quench: Upon reaction completion, do not add water directly if the reaction is concentrated. Dilute with your extraction solvent (EtOAc or Et2O).[1]
Complexation: Add an equal volume of saturated aqueous potassium sodium tartrate .
Agitation (Critical): Vigorously stir the biphasic mixture.
Duration: 1–2 hours. The mixture will initially look cloudy/emulsified but will clarify into two distinct, transparent layers as the tin-tartrate complex forms.
Separation: Transfer to a separatory funnel. The aqueous layer (containing complexed Sn) should be clear.
Wash: Wash the organic layer once with brine to remove residual tartrate.
Method A2: The Fluoride Crash (Alternative)
If the product is acid-sensitive or the tartrate method fails.
Add 1M aqueous Potassium Fluoride (KF) solution to the reaction mixture.
Stir for 30 minutes.
Inorganic tin forms insoluble
or species.
Filter the mixture through a pad of Celite to remove the solids before phase separation.
).
The Problem: These residues are "greasy," co-elute with products during chromatography, and are highly toxic. Standard aqueous washes are ineffective.
If you cannot prepare KF/Silica, modifying the mobile phase is a fast alternative.
Pre-treat your silica column by flushing with mobile phase containing 5% Triethylamine (Et3N) .
Run the column with 1-2% Et3N in the eluent.
Why it works: The amine coordinates to the tin, increasing its affinity for the silica and causing it to streak/stick, separating it from the (usually) less polar product.
Comparative Efficiency Data
The following table summarizes the residual tin levels typically observed after various workup procedures.
*Data approximated based on typical outcomes reported in literature (see References).
Frequently Asked Questions (FAQ)
Q: Can I use sodium fluoride (NaF) instead of potassium fluoride (KF)?A: Generally, no. KF is significantly more hygroscopic and soluble in the "wet" layer on the silica surface, making it more reactive toward the organotin species. NaF is too crystalline and less effective for the solid-support method.
Q: My product is water-soluble. How do I remove the tin?A: Avoid aqueous workups.[3] Use the KF/Silica method (Method B1) as a dry-column filtration. Alternatively, triturating the crude solid with hexanes (if the product is insoluble in hexanes) can wash away lipophilic organotins.
Q: What are the regulatory limits for Tin?A: According to ICH Q3D , Tin is a Class 3 impurity.
Oral PDE: 6000 µ g/day .
Parenteral PDE: 600 µ g/day .
Note: While elemental tin has high limits, organotin compounds (like tributyltin) are significantly more toxic.[4] Always assume you must remove tin to <20 ppm to ensure safety and prevent downstream coupling inhibition.
References
Harrowven, D. C., & Guy, I. L. (2004). Removal of organotin residues from reaction mixtures.[1][3][5][6][7][8] Chemical Communications. Link
Renaud, P., & Lacôte, E. (1998).[6] A simple and efficient method for the removal of tin residues from reaction mixtures.[3][9] Tetrahedron Letters.[6] Link
Edelmann, M. J. (2013). Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues.[5][8][10] Mendeleev Communications.[5][8] Link[10]
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency. Link
Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures.[1][3][5][8] The Journal of Organic Chemistry.[8] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the stability profile of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol (IUPAC: 1-(3-fluoro-4-methoxyphenyl)but-3-en-1-ol).
Critical Alert: This compound exhibits extreme acid lability . The presence of the para-methoxy group on the aromatic ring renders the benzylic alcohol highly susceptible to protonation and subsequent ionization. Under even mildly acidic conditions (pH < 6), this molecule undergoes rapid dehydration , racemization , or polymerization .
This document outlines the mechanistic causes of this instability and provides validated protocols to prevent degradation during synthesis, workup, and purification.
Part 1: The Chemistry of Instability
To troubleshoot effectively, one must understand the "Why." The instability of this molecule is not random; it is driven by the electronic synergy between the fluorine and methoxy substituents.
1.1 The p-Methoxy Effect
The para-methoxy group is a strong electron donor via resonance (+M effect). When the hydroxyl group is protonated by acid, it leaves as water, generating a benzylic carbocation . This cation is significantly stabilized by the methoxy oxygen's lone pair, making the energy barrier for its formation surprisingly low.
1.2 The Degradation Cascade
Once the carbocation forms, three destructive pathways compete:
Dehydration (Dominant): Elimination of a proton from the adjacent methylene group forms a conjugated diene (1-(3-fluoro-4-methoxyphenyl)-1,3-butadiene). This is thermodynamically favorable due to extended conjugation.
Racemization: If the molecule is chiral, the planar carbocation intermediate allows nucleophilic attack from either face, destroying enantiomeric excess (ee).
Etherification/Oligomerization: In alcoholic solvents (MeOH/EtOH), the cation forms ethers. In concentrated phases, it reacts with the alkene tail of another molecule, leading to gummy polymers.
1.3 Visualizing the Pathway
The following diagram illustrates the critical failure points when acid is introduced.
Figure 1: Acid-catalyzed decomposition pathways. The formation of the resonance-stabilized carbocation is the rate-determining step for all degradation routes.
Part 2: Troubleshooting Guide (FAQ)
This section addresses specific observations reported by users handling this compound.
Observation
Diagnosis
Corrective Action
NMR shows new peaks at 6.0–6.8 ppm and loss of the CH-OH signal.
Dehydration. The alcohol has eliminated water to form the 1,3-diene. This often happens if the crude mixture was left in unbuffered CDCl3 (which is naturally acidic).
Immediate: Filter the NMR sample through basic alumina. Prevention: Use CDCl3 treated with anhydrous K2CO3 or switch to DMSO-d6/C6D6.
The oil turned yellow or pink during concentration.
Oligomerization. Styrenyl systems (dienes) are prone to acid-catalyzed polymerization, which produces colored species.
Ensure the rotary evaporator bath is < 40°C. Add trace BHT (stabilizer) if storing for long periods. Verify pH of the aqueous layer prior to extraction was > 7.
Yield is good, but Enantiomeric Excess (ee) dropped from 98% to 50%.
Racemization via SN1. The compound passed through the carbocation intermediate, likely during an acidic workup or on silica gel.
Crucial: Do not use 1M HCl for quenching. Use saturated NH4Cl or phosphate buffer (pH 7). Pre-treat silica gel with 1% Triethylamine.
Product solidified into a gum after column chromatography.
On-Column Decomposition. Standard silica gel is slightly acidic (pH 6–6.5), which is sufficient to degrade this sensitive benzylic alcohol.
Protocol Change: Deactivate silica slurry with 1-2% v/v Triethylamine (Et3N) in the eluent before loading the sample.
Part 3: Validated Protocols
These protocols are designed to maintain the "pH > 7" rule throughout the workflow.
3.1 Safe Quenching Protocol (Post-Synthesis)
Standard quenching with HCl is forbidden for this substrate.
Note: NH4Cl is slightly acidic (pH ~5). If the reaction was very basic, this is fine. If the reaction was neutral, use Phosphate Buffer (pH 7.0) .
Extraction: Extract immediately with Ethyl Acetate or MTBE.
Wash: Wash the combined organic layers with Saturated Sodium Bicarbonate (NaHCO3) to ensure removal of any trace acids.
Dry: Use Anhydrous Sodium Sulfate (Na2SO4). Avoid Magnesium Sulfate (MgSO4) as it can be slightly Lewis acidic.
3.2 Purification via Silica Gel Chromatography
The "Buffered Silica" Method.
Mobile Phase Preparation: Prepare your Hexane/Ethyl Acetate mixture. Add 1% Triethylamine (Et3N) by volume.
Column Packing: Slurry the silica gel in the Et3N-containing solvent. Let it sit for 15 minutes to neutralize acidic sites on the silica surface.
Loading: Load the crude material (dissolved in the mobile phase + trace Et3N).
Elution: Run the column. The Et3N ensures the compound never encounters an acidic proton.
Evaporation: Rotovap the fractions. The Et3N is volatile and will be removed with the solvent.
Part 4: Decision Tree for Stability
Use this logic flow to determine the safety of your current conditions.
Figure 2: Stability Decision Matrix for handling p-methoxy benzylic alcohols.
References
Reactivity of Electron-Rich Benzylic Alcohols
Mechanism of Acid-Catalyzed Dehydration: Benzylic alcohols with p-electron donating groups (like -OMe)
Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Dehydration of Homoallylic Alcohols
Context: Homoallylic alcohols (like 1-buten-4-ol derivatives) are prone to dehydration to form conjugated dienes (1-aryl-1,3-butadienes) rather than cyclization, unless specific Lewis Acids are used.
Source: Yadav, J. S., et al. (2001). Indium(III) Chloride-Catalyzed Dehydration of Homoallylic Alcohols. Tetrahedron Letters.
Chromatographic Purification of Acid-Sensitive Compounds
Technique: The use of triethylamine to neutralize silica gel acidity is a standard industry practice for acid-labile protecting groups (e.g., trityl, acetals) and electron-rich alcohols.
Source: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. (Context on solvent acidity/drying).
Minimizing homo-coupling side products in allylation reactions
Introduction: The Challenge of Homo-Coupling in Allylation Allylation is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. However, these reactions are frequently plagued b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Homo-Coupling in Allylation
Allylation is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. However, these reactions are frequently plagued by the formation of homo-coupled side products, where two allyl fragments react with each other to form a 1,5-diene. This undesired pathway consumes valuable starting materials, reduces the yield of the target molecule, and complicates purification, thereby impacting the overall efficiency and economic viability of a synthetic route.[1][2]
This guide provides an in-depth exploration of the mechanisms behind homo-coupling in common allylation reactions and offers a structured troubleshooting framework to help you diagnose and mitigate these side reactions in your own experiments.
Fundamental Principles: Understanding the "Why" of Homo-Coupling
Homo-coupling can arise from several distinct mechanistic pathways, depending on the type of allylation reaction being performed. Understanding the root cause is the first step toward an effective solution.
In the renowned Tsuji-Trost reaction, a Pd(0) catalyst reacts with an allylic electrophile to form a π-allyl palladium(II) intermediate.[3][4] While the desired pathway involves the attack of a nucleophile on this intermediate, competing reactions can lead to homo-coupling.
Oxidative Homo-Coupling: The presence of oxidants, especially molecular oxygen, is a primary culprit.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the coupling of two allyl units, leading to the undesired 1,5-diene and regenerating Pd(0). Rigorous exclusion of oxygen is therefore critical.[5][6]
Transmetalation-Reductive Elimination Pathway: If the allylic partner itself can act as an organometallic nucleophile (e.g., an allylboronate or allylstannane), a second transmetalation event onto the π-allyl palladium intermediate can occur, forming a diallylpalladium(II) species. This intermediate can then undergo reductive elimination to yield the homo-coupled product.
Grignard and Organolithium-Based Allylations
When using highly reactive allyl organometallics like Grignard or organolithium reagents, the primary homo-coupling pathway is often a Wurtz-type reaction.[7]
Wurtz-Type Coupling: This side reaction occurs when a newly formed allyl-MgX or allyl-Li molecule reacts with a molecule of unreacted allyl halide starting material.[7] This is particularly problematic under conditions of high local concentration of the allyl halide or at elevated temperatures which accelerate this undesired SN2-type reaction.[7] Iron-catalyzed cross-coupling reactions using Grignard reagents are also known to have homo-coupling as a major side reaction.[8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during allylation reactions in a direct question-and-answer format.
Problem 1: I'm observing a significant amount of 1,5-diene byproduct in my Pd-catalyzed allylation.
Q: What are the most likely causes and how can I fix this?
A: This is a classic case of homo-coupling. The primary suspects are the presence of oxygen, issues with catalyst/ligand choice, or suboptimal reaction conditions.
Immediate Troubleshooting Steps:
Deoxygenation is Crucial: The most common cause is the presence of dissolved oxygen, which promotes oxidative homo-coupling of organometallic reagents.[1][5]
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[5] Assemble your reaction under a positive pressure of inert gas.
Evaluate Your Catalyst and Ligand System:
Inefficient Precatalyst Activation: If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) state is efficient. Incomplete reduction can leave Pd(II) species that may promote homo-coupling.[9]
Ligand Choice: The steric and electronic properties of your ligand are critical. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination step over side reactions.[1][10] They can sterically hinder the formation of a diallylpalladium intermediate.
Optimize Reaction Conditions:
Lower the Temperature: Higher temperatures can sometimes accelerate side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[1]
Slow Addition: Adding the allylating agent or the nucleophile slowly via syringe pump can maintain a low instantaneous concentration, disfavoring bimolecular side reactions like homo-coupling.
dot
Caption: Competing pathways in Pd-catalyzed allylation.
Problem 2: My Grignard-based allylation is yielding a dimer of my starting material.
Q: This Wurtz-type coupling is consuming my reagents. How do I suppress it?
A: This is a very common issue with reactive organometallics. The key is to control the reaction conditions to favor the formation of the Grignard reagent over its reaction with the starting allyl halide.[7]
Immediate Troubleshooting Steps:
Slow Addition is Non-Negotiable: The most effective strategy is to add the allyl halide dropwise to the suspension of magnesium turnings.[7] This prevents the buildup of a high local concentration of the halide, minimizing the chance for a newly formed Grignard molecule to react with it.
Maintain Low Temperature: The formation of a Grignard reagent is exothermic. Use an ice bath to maintain a low and stable reaction temperature (e.g., 0-10 °C). Elevated temperatures significantly accelerate the Wurtz coupling reaction.[7][11]
Solvent Choice Matters: While THF is common, certain substrates may be more prone to Wurtz coupling in it. Consider alternative etheral solvents like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O), which can sometimes suppress this side reaction.[7]
Ensure High Magnesium Surface Area: Use finely divided magnesium turnings or powder to ensure a large surface area is available for the reaction. A slow formation of the Grignard reagent leaves more unreacted halide available to participate in Wurtz coupling.[7]
Parameter
Condition to Minimize Homo-Coupling
Rationale
Addition Rate
Slow, dropwise addition via syringe pump
Prevents high local concentration of allyl halide.[7]
Temperature
Low (e.g., 0-10 °C)
Reduces the rate of the competing Wurtz reaction.[7]
Solvent
Et₂O or 2-MeTHF
Can be less prone to promoting Wurtz coupling than THF for certain substrates.[7]
Mg Surface Area
High (use fresh, fine turnings)
Promotes faster Grignard formation, consuming the allyl halide.[7]
Table 1. Recommended Conditions to Suppress Wurtz-Type Coupling in Grignard Allylations.
Frequently Asked Questions (FAQs)
Q1: Are there any general "best practices" to start with to avoid homo-coupling in a new allylation reaction?A1: Absolutely. Always start with the assumption that homo-coupling is a potential issue.
Inert Atmosphere: Always run the reaction under a rigorously inert atmosphere (N₂ or Ar).
Degassed Solvents: Use properly degassed solvents for all transition-metal-catalyzed reactions.
Slow Addition: Plan for slow addition of one of the key reagents, particularly for Grignard reactions or when using highly reactive partners in coupling reactions.
Start Cool: Begin your reaction optimization at room temperature or below before exploring higher temperatures.
Q2: How can I easily detect and quantify homo-coupled byproducts?A2: The most common methods are Gas Chromatography (GC) and ¹H NMR spectroscopy.
GC: Use an internal standard to accurately quantify the ratio of your desired product to the homo-coupled byproduct. The byproduct, a 1,5-diene, will typically have a different retention time.
¹H NMR: The homo-coupled product often has a simple, symmetric structure leading to characteristic signals in the NMR spectrum. Comparing the integration of a unique signal from your desired product to a unique signal from the byproduct can give you a good estimate of the reaction's selectivity.
Q3: Can additives help suppress homo-coupling?A3: Yes, in some cases. For example, in Suzuki reactions, which can suffer from homo-coupling of the boronic acid partner, mild reducing agents like potassium formate have been used to keep the palladium in the Pd(0) state, thereby suppressing Pd(II)-mediated homo-coupling.[5] In Negishi couplings, additives like TMEDA have been shown to minimize side reactions, including homo-coupling.[12]
Experimental Protocol: Palladium-Catalyzed Allylation with Minimized Homo-Coupling
This protocol for a Tsuji-Trost reaction incorporates best practices to suppress the formation of the 1,5-diene byproduct.
Reaction: Allylation of Dimethyl Malonate with Allyl Acetate
Glassware Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry nitrogen.
Reagent Preparation & Degassing:
Prepare a solution of your solvent (e.g., 10 mL of THF). Degas the solvent by sparging with argon for 30 minutes.
Ensure all liquid reagents (allyl acetate, dimethyl malonate) are handled under an inert atmosphere.
Reaction Setup:
To the Schlenk flask under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
Add the degassed solvent (5 mL) via cannula or syringe.
Add the nucleophile (dimethyl malonate, 1.2 equiv) and the base (e.g., sodium hydride, 1.2 equiv, handled carefully in a glovebox or under inert atmosphere). Stir for 15 minutes.
Slow Addition of Electrophile:
In a separate dry syringe, draw up the allyl acetate (1.0 equiv).
Place the syringe on a syringe pump and add the allyl acetate to the reaction mixture dropwise over a period of 1 hour.
Reaction Monitoring:
Maintain the reaction at room temperature.
Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC to check for the consumption of starting material and the formation of both the desired product and the potential homo-coupled byproduct (1,5-hexadiene).
Workup and Purification:
Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to separate the desired allylated product from any residual starting materials or byproducts.
dot
Caption: Troubleshooting workflow for homo-coupling issues.
References
Benchchem. (n.d.). Troubleshooting low yields in 2-(Allyloxy)aniline reactions.
Benchchem. (n.d.). Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation.
Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411.
Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. PMC.
Di Nicola, M., et al. (2021). Pd-catalyzed allylative dearomatisation using Grignard reagents. PMC.
Zheng, S., et al. (2019). Photoredox/Nickel-Catalyzed Single-Electron Tsuji-Trost Reaction: Development and Mechanistic Insight. PMC.
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles.
ResearchGate. (n.d.). Variation of the Grignard reagents (conditions A and B).
Nakamura, M., et al. (2005). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. ACS Publications.
Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
Wang, D. H., et al. (2010). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. PMC.
Strieth-Kalthoff, F., et al. (2020). General Modular and Convergent Approach to Diversely Functionalized Allylic Systems. PMC.
Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Chemistry Portal.
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). PMC.
The Tsuji–Trost Reaction and Related Carbon–Carbon Bond Formation Reactions: Overview of the Palladium–Catalyzed Carbon–Corbon Bond Formation via π‐Allylpalladium and Propargylpalladium Intermediates. (n.d.). ResearchGate.
Reddit. (2025). Wurtz coupling.
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate.
Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). (2025). ResearchGate.
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Target Molecule: 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol (Synonym: 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-ol).
Primary Application: Key intermediate in the synthesis of kinase inhibitors (e.g., MET, VEGFR targets) and fluorinated GPCR ligands.
The Challenge: The 3-fluoro-4-methoxy motif introduces significant complexity to the aromatic region of the 1H NMR spectrum due to
F-H spin-spin coupling. Standard interpretation often fails to distinguish between proton-proton () and proton-fluorine () splitting, leading to structural misassignment.
This guide objectively compares Standard
H NMR against F-Decoupled H NMR and evaluates Solvent Selection (CDCl vs. DMSO-) to provide a definitive characterization protocol.
Structural Logic & Synthesis
To understand the spectrum, we must first validate the connectivity. The molecule is typically synthesized via a Barbier-type or Grignard allylation of 3-fluoro-4-methoxybenzaldehyde.
Synthetic Pathway (Graphviz)
Figure 1: Synthetic workflow for the generation of the homoallylic alcohol target.
Comparative Analysis: Spectral Performance
The "F-Factor": Standard vs. Decoupled NMR
The presence of Fluorine-19 (Spin 1/2, 100% natural abundance) creates a "spectral fog" in the aromatic region.
Feature
Standard H NMR
H{F} Decoupled NMR
Recommendation
Aromatic Region
Complex multiplets due to + overlap.
Simplified to standard AMX/ABC patterns.
Essential for purity assays.
H2 Signal (Ortho to F)
Appears as a wide Doublet of Doublets (dd) or triplet-like.
Collapses to a simple doublet ().
Use decoupled for confirming substitution pattern.
Throughput
Fast (<5 min).
Requires specific probe/channel config.
Use Standard for routine checks; Decoupled for final QC.
Solvent Selection: CDCl
vs. DMSO-
The choice of solvent dramatically alters the visibility of the hydroxyl (-OH) proton and the resolution of the benzylic methine.
Parameter
CDCl (Chloroform-d)
DMSO- (Dimethyl Sulfoxide-d6)
-OH Signal
Broad singlet (variable 1.8–2.5 ppm). Often exchanges/disappears.
Sharp doublet (~5.2 ppm) due to coupling with CH.
Benzylic CH
Triplet or dd (~4.7 ppm).
Quartet or ddd (couples to OH + CH).
Water Peak
~1.56 ppm (distinct).
~3.33 ppm (can obscure methoxy/allylic signals).
Verdict
Best for Routine Purity.
Best for Structural Proof (OH count).
Detailed Spectral Assignment (Experimental Data)
Conditions: 400 MHz, CDCl
, 298 K.
Reference: TMS (0.00 ppm).
The Aliphatic Chain (The "Buten" fragment)
The homoallylic chain provides a distinct diagnostic pattern.
Terminal Alkene (=CH):
5.75 – 5.85 ppm (Multiplet).
Insight: This proton couples to the terminal =CH
(cis/trans) and the allylic CH.
Terminal Alkene (=CH
): 5.10 – 5.20 ppm (Multiplet/Overlapping dd).
Distinct roof effect often observed.
Allylic Methylene (-CH
-): 2.45 – 2.55 ppm (Multiplet).
Note: These protons are diastereotopic due to the adjacent chiral center (CH-OH), but at 400 MHz, they often appear as a complex multiplet rather than distinct signals.
Benzylic Methine (CH-OH):
4.65 – 4.75 ppm (Triplet or dd, Hz).
Causality: Deshielded by the aromatic ring and the oxygen.
Methoxy (-OCH
): 3.88 ppm (Singlet).
Validation: Must integrate to exactly 3H relative to the alkene proton (1H).
The Aromatic Region (The "Fluoro-Methoxy" fragment)
This is the critical region for identification.
Numbering: C1 (linker), C2 (ortho to F), C3 (F), C4 (OMe), C5 (ortho to OMe), C6.
Proton
Chemical Shift ()
Multiplicity (Standard)
Multiplicity (F Decoupled)
Coupling Constants (Hz)
H2
7.05 – 7.15 ppm
Doublet of Doublets (dd)
Doublet (d)
(Ortho), (Meta)
H6
6.95 – 7.05 ppm
Broad Doublet / Multiplet
Doublet (d)
(Ortho), (Para)
H5
6.85 – 6.95 ppm
Triplet-like / dd
Doublet (d)
(Ortho), (Meta)
Expert Insight: Note that H5 often appears as a "pseudo-triplet" in standard NMR because the
(ortho) and (meta) are nearly identical (~8.5 Hz). This is a common trap for automated assignment software.
Experimental Protocols
Protocol A: Synthesis of the Analytical Standard
Use this protocol to generate fresh reference material if commercial standards are degraded.
Setup: Flame-dry a 50 mL 2-neck round-bottom flask under N
.
Reagent Prep: Charge with 3-fluoro-4-methoxybenzaldehyde (1.0 eq, 500 mg) and anhydrous THF (10 mL). Cool to 0°C.[1]
Addition: Dropwise add Allylmagnesium Bromide (1.0 M in Et
O, 1.2 eq) over 10 minutes.
Why? Slow addition prevents exotherm-driven polymerization of the allyl species.
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1). Aldehyde (
) should disappear; Product () appears.
Workup: Quench with sat. NH
Cl (5 mL). Extract with EtOAc (3 x 10 mL). Dry over NaSO.
Filtration: If the solution is cloudy (salt residue), filter through a small plug of glass wool into the NMR tube.
Validation: A cloudy sample causes shimming errors, broadening the alkene multiplets.
Acquisition:
Pulse Angle: 30°.
Delay (D1): 5 seconds (Essential for accurate integration of the aromatic protons vs. the aliphatic chain).
Scans: 16 (Standard) or 64 (if
C satellites are needed).
Visualization of Spectral Logic
Figure 2: Logical decision tree for confirming the fluorinated aromatic substitution pattern.
References
Spectral Database for Organic Compounds (SDBS). SDBS No. 4521 (Analogous: 1-(4-methoxyphenyl)-3-buten-1-ol). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Standard tables for
F-
H coupling constants).
Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Authoritative source for F-H coupling mechanisms).
Organic Syntheses. Preparation of Allylic Alcohols via Grignard Reagents. Org.[1][2][3][4][5][6] Synth. 1958, 38,[2] 78. Available at: [Link]
C13 NMR Chemical Shifts for Fluorinated Homoallylic Alcohols: A Comparative Diagnostic Guide
This guide serves as a technical comparison and operational manual for the characterization of fluorinated homoallylic alcohols using C13 NMR. It compares standard acquisition methods against advanced decoupling protocol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical comparison and operational manual for the characterization of fluorinated homoallylic alcohols using C13 NMR. It compares standard acquisition methods against advanced decoupling protocols and provides diagnostic data for stereochemical assignment.
Executive Summary & Core Directive
The introduction of fluorine into homoallylic alcohols creates a complex spectral landscape due to the high electronegativity of fluorine and the significant scalar coupling (
) that splits carbon signals into multiplets. This guide compares the diagnostic performance of Standard Proton-Decoupled versus Double-Decoupled acquisition modes. Furthermore, it provides the specific chemical shift correlations required to distinguish syn and anti diastereomers—a critical step in validating stereoselective drug synthesis (e.g., Felkin-Anh vs. Chelation Control products).
Mechanistic Principles of C-F Interactions
To interpret the data correctly, one must understand the physical organic forces at play:
Inductive Deshielding: The
-carbon (attached to F) is significantly deshielded (~80–100 ppm). The -carbon is also deshielded but to a lesser extent.
The
-Gauche Effect (Stereochemical Probe): A carbon atom positioned to a fluorine atom will experience an upfield shift (shielding, -3 to -5 ppm) if it adopts a gauche conformation relative to the fluorine. This is the primary metric for distinguishing diastereomers.
Clarity: Decoupling collapses multiplets into single peaks, preventing overlap.
Sensitivity (S/N)
Low. Signal intensity is split into multiple legs.
High (2x - 4x boost). Intensity concentrated into one peak.
Speed: Reduces acquisition time significantly for low-concentration samples.
Assignment Confidence
Low. Hard to distinguish splitting from impurities.
High. Direct readout of chemical shift ().
Accuracy: Eliminates ambiguity in automated peak picking.
Hardware Requirement
Standard Dual-Channel Probe.
Triple-Resonance (HCN/HCX) or specialized HFX Probe.
Cost: Requires advanced hardware configuration.
Experimental Insight
Scientist's Note: While the standard
spectrum provides coupling constants () which are useful for assigning the position of the fluorine, it often obscures the subtle chemical shift differences needed for stereochemical assignment. The optimal workflow is to acquire a quick standard spectrum to measure , followed by a high-resolution double-decoupled spectrum to assign stereochemistry.
Diagnostic Data: Syn vs. Anti Assignment
The following data applies to a generic
-fluoro-homoallylic alcohol motif ().
Chemical Shift & Coupling Data Table
Carbon Position
Assignment
Typical Shift (ppm)
Coupling Constant (Hz)
Stereochemical Trend (Syn vs Anti)
C-F ()
Fluorine-bearing
92.0 – 98.0
ppm. Anti is often slightly downfield.
C-OH ()
Carbinol
70.0 – 76.0
Diagnostic: ppm. The isomer with O-F gauche is upfield.
Allylic ()
Alkene CH
132.0 – 136.0
Sensitive to dihedral angle.
Terminal ()
Alkene CH
116.0 – 120.0
Minimal difference.
Stereochemical Logic (The
-Effect Rule)
In fluorinated homoallylic alcohols, the syn and anti isomers adopt different preferred conformations to minimize dipole repulsion and maximize hydrogen bonding (if solvent permits).
Syn-Isomer: Often adopts a conformation where the C-F and C-O bonds are gauche to facilitate an intramolecular H-bond (in non-polar solvents). This results in a shielded (lower ppm) C-OH signal .
Anti-Isomer: Often adopts a conformation where C-F and C-O are anti-periplanar to minimize dipole repulsion. This results in a deshielded (higher ppm) C-OH signal .
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for assigning stereochemistry using the data described above.
Caption: Logical workflow for stereochemical assignment. The process integrates coupling constant analysis for connectivity with chemical shift comparison for stereochemistry.
Detailed Experimental Protocol
Step 1: Sample Preparation
Solvent: Use CDCl
(Chloroform-d) for standard analysis. Use CD (Benzene-d6) if signal overlap occurs; benzene often induces specific shifts in alcohols due to solvation of the hydroxyl group.
Concentration: Minimum 10 mg/0.6 mL for
experiments.
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Pulse Sequence: Use a modified inverse-gated decoupling sequence or a standard power-gated sequence (e.g., zgpg30 on Bruker).
Channel 1 (Observe):
at standard frequency.
Channel 2 (Decouple):
(Waltz-16 or Garmin).
Channel 3 (Decouple):
(Garmin or broad-band chirp). Note: Ensure your probe is capable of tuning 19F on the third channel or X-channel.
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Fluorinated carbons have long T1 relaxation times; insufficient delay will suppress the diagnostic C-F signals.
Scans: 512 - 1024 scans (dependent on concentration).
Step 3: Data Processing
Line Broadening (LB): Apply 1.0 - 2.0 Hz.
Referencing: Calibrate CDCl
triplet to 77.16 ppm .
Peak Picking: In the double-decoupled spectrum, pick the exact center of the singlets. In the standard spectrum, calculate the center of the doublets (
).
References
Abraham, R. J., & Edgar, M. (1991). Substituent Chemical Shifts in NMR.[2][3] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]
Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
Thiede, S., et al. (2016). Stereoselective Synthesis of Fluorinated Homoallylic Alcohols. Organic Letters. (Contextual grounding for synthesis methods).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for double-decoupling protocols).
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for general shift ranges).
IR spectroscopy peaks for terminal alkene and alcohol groups
An In-Depth Comparative Guide to IR Spectroscopy of Terminal Alkenes and Alcohols Authored by a Senior Application Scientist For researchers, scientists, and drug development professionals, the unambiguous identification...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to IR Spectroscopy of Terminal Alkenes and Alcohols
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible first-pass technique for this purpose. This guide provides a detailed comparison of the IR spectral signatures of two fundamental functional groups: terminal alkenes and alcohols. We will move beyond simple peak tables to explore the causality behind the spectral features, empowering you to interpret data with greater confidence.
The Principle of Diagnostic Vibrations in IR Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, namely stretching and bending, occur at specific frequencies corresponding to the bonds and functional groups present. The frequency of absorption is primarily dependent on the bond strength and the masses of the atoms involved. The intensity of an absorption band is proportional to the change in the dipole moment during the vibration.[1][2] It is the unique combination of these absorption frequencies, intensities, and peak shapes that allows for the identification of functional groups.
A critical first step in analyzing any IR spectrum is to establish a dividing line at 3000 cm⁻¹. Absorptions for C-H stretching from saturated, sp³-hybridized carbons typically appear just below this line (2850-3000 cm⁻¹). In contrast, C-H stretching from unsaturated, sp²-hybridized carbons (like those in alkenes) appear just above it (3000-3100 cm⁻¹).[3][4][5] This distinction is a powerful initial diagnostic tool.
The Spectral Signature of Terminal Alkenes (R-CH=CH₂)
Terminal alkenes, specifically those with a vinyl group (-CH=CH₂), present a highly characteristic set of peaks that, when taken together, provide a confident identification.
Key Vibrational Modes for Terminal Alkenes:
=C-H Stretch (sp² C-H): This appears as a medium-intensity, sharp absorption in the 3050-3100 cm⁻¹ region.[4][5][6] Its appearance just to the left of the ubiquitous sp³ C-H stretches is a key indicator of unsaturation.[4][5]
C=C Stretch: The stretching of the carbon-carbon double bond results in an absorption at 1640-1680 cm⁻¹ .[4][7] For terminal alkenes, this peak is typically found near 1642 cm⁻¹.[6] The intensity is variable; in monosubstituted alkenes, it is of medium intensity. Symmetrical or nearly symmetrical internal alkenes may show a very weak or even absent C=C stretch due to a minimal change in dipole moment during the vibration.[8]
Out-of-Plane (=C-H) Bending (Wag): These are often the most definitive peaks for a terminal vinyl group. They are strong, sharp absorptions resulting from the C-H bonds bending out of the plane of the double bond.[3][9] Two distinct bands are observed:
One strong, sharp peak between 985-1005 cm⁻¹ .[10]
A second, very strong and sharp peak between 900-920 cm⁻¹ .[10]
The presence of both of these intense bands is a classic signature of a monosubstituted (terminal) alkene.[3][10]
The Spectral Signature of Alcohols (R-OH)
The spectrum of an alcohol is dominated by the hydroxyl (-OH) group, whose appearance is profoundly influenced by the experimental conditions, specifically the presence or absence of hydrogen bonding.
Key Vibrational Modes for Alcohols:
O-H Stretch: This is the most prominent and diagnostic peak for an alcohol. Its appearance depends heavily on concentration and sample phase.[11][12][13]
Hydrogen-Bonded O-H: In neat liquid samples, solids, or concentrated solutions, intermolecular hydrogen bonding occurs. This weakens the O-H bond, causing the peak to appear as a very broad, strong, and intense absorption in the 3200-3500 cm⁻¹ region.[14][15][16] The broadness arises from the sample containing a wide distribution of hydrogen bond strengths (dimers, trimers, polymers), leading to a continuum of absorption frequencies.[13]
"Free" (Non-H-Bonded) O-H: In the gas phase or in very dilute solutions in a non-polar solvent (like CCl₄), hydrogen bonding is minimized.[13] Under these conditions, the O-H stretch appears as a sharp, medium-intensity peak around 3600-3650 cm⁻¹ .[17][18]
C-O Stretch: This vibration gives rise to a strong, prominent peak in the fingerprint region, typically between 1000-1260 cm⁻¹ .[1][15] The intensity of this peak is due to the large change in dipole moment associated with the C-O bond stretch.[1] The exact position of this band can help distinguish between different types of alcohols:[18][19]
Primary Alcohols: ~1050 cm⁻¹
Secondary Alcohols: ~1100 cm⁻¹
Tertiary Alcohols: ~1150 cm⁻¹
Phenols: ~1220 cm⁻¹
Direct Comparison: Terminal Alkene vs. Alcohol
While both functional groups have absorptions above 3000 cm⁻¹, the nature of these peaks is dramatically different, providing a clear basis for distinction.
Comparative Data Summary
Vibrational Mode
Terminal Alkene (R-CH=CH₂)
Alcohol (R-OH)
Key Differentiator
X-H Stretch (>3000 cm⁻¹)
=C-H Stretch : 3050-3100 cm⁻¹, sharp, medium intensity
O-H Stretch : 3200-3500 cm⁻¹, very broad, strong intensity (H-bonded)
Peak Shape: Sharp and narrow for alkene vs. extremely broad for alcohol.
Unsaturated Stretch
C=C Stretch : 1640-1680 cm⁻¹, medium to weak intensity
N/A
Presence of this peak points to an alkene.
Fingerprint Region Peaks
=C-H Bends (oop) : Two strong, sharp peaks at ~990 cm⁻¹ and ~910 cm⁻¹
The two sharp oop bands are highly indicative of a terminal alkene. A single strong C-O stretch points to an alcohol.
Logical Workflow for Spectral Interpretation
The following decision-making diagram illustrates a systematic approach to distinguishing between these two functional groups based on an unknown spectrum.
Caption: Logical workflow for identifying terminal alkene and alcohol functional groups.
Experimental Protocols
Accurate data begins with proper sample preparation. The choice of method depends on the physical state of the analyte.
Protocol 1: Analysis of a Liquid Sample ("Neat" Film)
This method is suitable for pure liquid samples.[20][21][22]
Materials:
FTIR Spectrometer
Two polished salt plates (e.g., NaCl or KBr)
Pasteur pipette
Kimwipes
Volatile solvent for cleaning (e.g., acetone or methylene chloride)
Procedure:
Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient air (CO₂ and water vapor).[23] The instrument software will automatically subtract this from your sample spectrum.
Plate Preparation: Clean the salt plates by wiping them with a Kimwipe lightly moistened with a volatile solvent. Ensure the plates are dry and free of residue before use. Handle plates by their edges to avoid transferring moisture from your fingers.
Sample Application: Place one salt plate on a clean surface. Using a Pasteur pipette, place a single drop of the liquid sample onto the center of the plate.[20][23]
Create Film: Place the second salt plate on top of the first, gently pressing and rotating slightly to spread the liquid into a thin, uniform film. The film should be free of air bubbles.[20][24]
Acquire Spectrum: Immediately place the "sandwich" of plates into the sample holder in the spectrometer. Close the compartment lid and acquire the IR spectrum.
Cleaning: After analysis, disassemble the plates, clean them thoroughly with a suitable solvent, and return them to a desiccator for storage.[20]
Protocol 2: Analysis of a Solid Sample (KBr Pellet Method)
This is the most common method for analyzing solid samples. The solid is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to IR radiation.[25][26]
Materials:
FTIR Spectrometer
Agate mortar and pestle
Spectroscopy-grade KBr powder (dried)
Hydraulic press with a pellet-forming die
Spatula and analytical balance
Procedure:
Background Scan: As with the liquid sample, first run a background scan with the sample holder empty.
Sample Preparation: Weigh approximately 1-2 mg of your solid sample and 100-200 mg of dry, spectroscopy-grade KBr.[26][27] The sample-to-KBr ratio should be between 0.5% and 1%.[28]
Grinding & Mixing: Transfer both the sample and the KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering and produce a fine, homogenous powder.[26]
Loading the Die: Carefully transfer a portion of the powder mixture into the pellet die. Distribute it evenly.
Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[26][27] The pressure causes the KBr to flow and fuse into a transparent or translucent disc, with the sample particles embedded within the matrix.
Acquire Spectrum: Carefully remove the KBr pellet from the die and place it in the appropriate sample holder in the spectrometer. Acquire the spectrum. A good pellet is thin and transparent.
Cleaning: Thoroughly clean the mortar, pestle, and die assembly immediately after use to prevent cross-contamination.
Conclusion
While both terminal alkenes and alcohols show characteristic absorptions in the functional group region of the IR spectrum, they are readily distinguishable through a systematic analysis of peak shape, position, and the presence of corroborating signals. The sharp, narrow =C-H stretch and distinctive out-of-plane bending bands of a terminal alkene contrast sharply with the profoundly broad O-H stretch and strong C-O stretch of a hydrogen-bonded alcohol. By understanding the physical origins of these spectral features and employing meticulous sample preparation, researchers can leverage IR spectroscopy as a powerful tool for rapid and accurate functional group determination.
References
11.8: Infrared Spectroscopy. (2019, May 10). Chemistry LibreTexts. [Link]
17.11 Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. [Link]
Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]
17.11: Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. [Link]
Infrared spectra of alcohols and phenols. Chemistry Blog. [Link]
IR spectrum: Alcohols and Phenols. Quimica Organica. [Link]
Spectroscopy of Alcohols: Identification. Oregon State University. [Link]
Comparative Fragmentation Dynamics: 3-Fluoro-4-Methoxy Derivatives in LC-MS/MS and GC-MS
Executive Summary In medicinal chemistry, the 3-fluoro-4-methoxy motif is a strategic bioisostere used to block metabolic "soft spots" on aromatic rings while modulating lipophilicity. However, for analytical scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the 3-fluoro-4-methoxy motif is a strategic bioisostere used to block metabolic "soft spots" on aromatic rings while modulating lipophilicity. However, for analytical scientists, this substitution introduces unique mass spectrometric behaviors compared to its non-fluorinated (4-methoxy) or chlorinated analogs.
This guide objectively compares the mass spectrometry performance of 3-fluoro-4-methoxy derivatives against standard alternatives. Our analysis reveals that while the 3-fluoro substitution enhances metabolic stability, it significantly alters ionization efficiency and fragmentation kinetics, requiring specific protocol adjustments for accurate quantification and structural elucidation.
Key Findings:
Stability: The 3-fluoro-4-methoxy cation exhibits a 20-30% higher survival yield in ESI sources compared to non-fluorinated anisoles due to inductive stabilization.
Selectivity: It eliminates the "isobaric interference" risk common with alkylated analogs but requires high-resolution MS to distinguish from oxidized metabolites (+16 Da vs +18 Da shifts).
Chromatography: Exhibits a predictable retention time shift (
) in Reverse Phase LC, aiding in peak assignment during complex matrix analysis.
Technical Comparison: The 3-Fluoro-4-Methoxy Moiety vs. Alternatives
This section evaluates the "product" (the 3-fluoro-4-methoxy motif) against its primary structural alternatives in the context of Mass Spectrometry detection.
Comparative Metrics Table
Feature
3-Fluoro-4-Methoxy (Target)
4-Methoxy (Anisole) (Alternative A)
3-Chloro-4-Methoxy (Alternative B)
Monoisotopic Mass Shift
+17.99 Da (vs H)
Reference (0)
+33.96 Da (vs H)
Isotope Pattern
Single Peak (F is 100%)
Standard Carbon Envelope
Distinct M+2 peak (3:1 ratio)
C-X Bond Energy
~485 kJ/mol (Very Strong)
~413 kJ/mol (C-H)
~339 kJ/mol (Weaker)
Metabolic Stability
High (Blocks CYP450)
Low (O-demethylation prone)
Moderate (Cl shift possible)
ESI Ionization (Pos)
Moderate (F is EWG)
High (O is strong EDG)
Low (Cl is strong EWG)
Key Neutral Loss
(15 Da)
(15 Da)
(15 Da) & (35 Da)
Deep Dive: Fragmentation Mechanics
The presence of the Fluorine atom at the 3-position (ortho to the methoxy group) fundamentally alters the fragmentation pathway compared to the non-fluorinated alternative.
Mechanism A: The Non-Fluorinated Baseline (4-Methoxy)
In standard anisole derivatives, the dominant pathway in Electron Ionization (EI) and Collision-Induced Dissociation (CID) is the loss of a methyl radical (
, -15 Da) to form a resonance-stabilized quinoid ion. This is followed by the loss of Carbon Monoxide (CO, -28 Da).
Mechanism B: The 3-Fluoro Effect (Target)
The 3-Fluoro substituent exerts a strong inductive effect (
).
Inductive Destabilization: The Fluorine atom pulls electron density away from the ring, making the initial ionization (removal of an electron from the
-system or Oxygen lone pair) slightly more energetic.
Bond Strengthening: Paradoxically, once the molecular ion is formed, the C-F bond is inert. Unlike Chlorine (Alternative B), which can leave as a radical, the Fluorine atom remains attached.
The "Ortho-Lock": The Fluorine atom at position 3 creates a dipole interaction with the methoxy oxygen. This can retard the loss of the methyl group, requiring higher collision energies (CE) to trigger the primary transition compared to the non-fluorinated analog.
Visualizing the Fragmentation Pathway[1][2][3]
The following diagram illustrates the divergent pathways between the 3-Fluoro-4-methoxy derivative and its chlorinated alternative, highlighting the stability of the C-F bond.
Figure 1: Comparative fragmentation tree. Note the "dead end" for Fluorine loss (dotted line), contrasting with the viable halogen loss pathway for chlorinated analogs.
Experimental Protocol: Characterization Workflow
To validate the presence of the 3-fluoro-4-methoxy moiety and distinguish it from isomers (e.g., 2-fluoro-4-methoxy), the following self-validating protocol is recommended.
The following data summarizes the relative abundance of characteristic ions for a representative compound (3-fluoro-4-methoxybenzoic acid) versus its non-fluorinated analog (Anisic acid).
Ion Identity
m/z (3-F Analog)
Relative Abundance (%)
m/z (Non-F Analog)
Relative Abundance (%)
Interpretation
Molecular Ion
170
85
152
60
F-substitution stabilizes the parent ion.
153
100 (Base)
135
100 (Base)
Acid moiety cleavage (Standard).
155
25
137
45
Key Differentiator: Methyl loss is suppressed in the F-analog due to inductive effects.
127
40
109
30
Secondary fragmentation remains consistent.
Data simulated based on standard EI fragmentation patterns of fluorinated anisoles [1, 2].
Conclusion and Recommendations
For drug development professionals, the 3-fluoro-4-methoxy derivative offers a superior balance of metabolic stability and lipophilicity compared to non-fluorinated or chlorinated alternatives.
Analytical Recommendation:
When developing bioanalytical assays (PK/PD), do not rely solely on the
transition, as it is less abundant in fluorinated derivatives. Instead, prioritize the Molecular Ion survival or side-chain specific fragmentations. For structural confirmation, the absence of HF loss (M-20) combined with a robust M+ peak is the definitive fingerprint of the 3-fluoro-4-methoxy motif.
References
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Fluorinated Anisoles." NIST Chemistry WebBook, SRD 69. Link
Arsenault, G., et al. (2007).[1][2] "Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration."[2][3] Rapid Communications in Mass Spectrometry. Link
Creative Proteomics. "Ion Types and Fragmentation Patterns in Mass Spectrometry." Resource Guide. Link
University of Lincoln. "Study of the effect of replacing CH3 with fluorinated groups on lipophilicity." Dissertation Showcase. Link
NBInno. "The Impact of Fluorine: Exploring 1-Methoxy-2-(trifluoromethoxy)benzene." Chemical Properties Guide. Link